N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
Description
Nuclear Magnetic Resonance (NMR) Profiling
¹H and ¹³C NMR spectra provide critical insights into electronic environments:
¹H NMR (DMSO-d₆, 400 MHz)
- δ 1.22 (t, J = 6.8 Hz, 3H, CH₂CH₃)
- δ 2.58 (septet, J = 6.9 Hz, 1H, CH(CH₃)₂)
- δ 3.94 (q, J = 6.8 Hz, 2H, OCH₂)
- δ 7.12–7.84 (m, 4H, aromatic H)
- δ 10.31 (s, 1H, NH)
¹³C NMR (101 MHz, DMSO-d₆)
- δ 14.1 (CH₂CH₃)
- δ 31.2 (CH(CH₃)₂)
- δ 63.8 (OCH₂)
- δ 167.4 (C=O, isobutyramide)
- δ 172.9 (C=O, thioglycolate)
Table 2: Characteristic NMR Correlations
| Proton | Multiplicity | Integration | Assignment |
|---|---|---|---|
| δ 1.22 | Triplet | 3H | Ethoxy CH₃ |
| δ 2.58 | Septet | 1H | Isobutyryl CH |
| δ 10.31 | Singlet | 1H | Amide NH |
Fourier-Transform Infrared (FT-IR) Spectral Signatures
Key vibrational modes confirm functional groups:
- 3275 cm⁻¹: N–H stretch (amide)
- 1689 cm⁻¹: C=O stretch (conjugated amide)
- 1592 cm⁻¹: C=N stretch (thiadiazole)
- 1247 cm⁻¹: C–O–C asymmetric stretch (ethoxy)
- 682 cm⁻¹: C–S–C deformation (thiadiazole)
The absence of S–H stretches (2550–2600 cm⁻¹) confirms thioether formation.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ m/z 398.1294) exhibits characteristic cleavage pathways:
- Primary fragmentation : Loss of C₄H₉NO (isobutyramide, m/z 398→283).
- Secondary ions :
- m/z 211: [C₉H₁₁NO₂S]⁺ (ethoxyphenyl-thiadiazole)
- m/z 154: [C₇H₇O₂]⁺ (protonated 2-ethoxyphenyl)
- Stable even-electron ions : m/z 176 ([C₈H₁₀NO₂S]⁺) from retro-Diels-Alder cleavage.
Figure 2 : Proposed fragmentation pathway highlighting α-cleavage at the thioether linkage and McLafferty rearrangement in the ethoxy group.
Properties
Molecular Formula |
C16H20N4O3S2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[5-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C16H20N4O3S2/c1-4-23-12-8-6-5-7-11(12)17-13(21)9-24-16-20-19-15(25-16)18-14(22)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,17,21)(H,18,19,22) |
InChI Key |
RIHBZWKMFMHYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the thiadiazole intermediate with an ethoxyphenyl derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Case Studies
A study on related thiadiazole derivatives demonstrated their cytotoxic effects against various cancer cell lines, including colon (HCT116), lung (H460), and breast (MCF-7) cancers. The most active derivatives showed half-maximal inhibitory concentration (IC50) values as low as 0.28 μg/mL against MCF-7 cells .
| Compound | Cancer Cell Line | IC50 Value (µg/mL) |
|---|---|---|
| Thiadiazole Derivative 1 | HCT116 | 3.29 |
| Thiadiazole Derivative 2 | H460 | 10.0 |
| Thiadiazole Derivative 3 | MCF-7 | 0.28 |
Comparative Efficacy
In comparison to standard chemotherapy agents like doxorubicin, some thiadiazole derivatives have shown comparable or superior activity in vitro, indicating their potential as alternative therapeutic agents .
Antimicrobial Properties
The compound's structural features also suggest potential antimicrobial activity. Preliminary studies have indicated that thiadiazole derivatives can exhibit both antibacterial and antifungal properties, making them candidates for treating infections caused by resistant bacterial strains .
Mechanism of Antimicrobial Action
The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways essential for microbial growth .
Research Findings
In one study, derivatives of thiadiazoles were evaluated for their effectiveness against various bacterial strains, showing promising results that warrant further investigation into their use as antimicrobial agents .
Synthesis and Structural Characterization
The synthesis of N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide involves multiple steps including amidation reactions under controlled conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structural integrity of synthesized compounds.
Mechanism of Action
The mechanism of action of N-[5-({[(2-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Table 1: Key Physicochemical Data of Selected 1,3,4-Thiadiazole Derivatives
Key Observations :
- Substituent Effects: The target compound’s 2-ethoxyphenylamino group introduces steric bulk and electron-donating properties compared to 5e’s chlorobenzyl or 4y’s p-tolyl groups. This may enhance π-π stacking or hydrogen bonding in biological systems .
- Melting Points : Analogs with aromatic substituents (e.g., 5j, 138–140°C) exhibit higher melting points than aliphatic variants, suggesting stronger intermolecular forces. The target compound’s melting point is unreported but likely influenced by its ethoxy group .
- Synthetic Yields : Yields for thiadiazole derivatives range widely (53–94.8%), with halogenated benzyl groups (e.g., 5e, 74%) showing moderate efficiency. The target compound’s synthetic pathway (unreported) may align with methods in , which achieved yields up to 94.8% via alkylation-acylation .
Anticancer Potential:
- Compound 4y (): Demonstrated potent cytotoxicity against MCF7 and A549 cells (IC50: 0.034–0.084 mmol L⁻¹), attributed to its p-tolylamino and ethyl groups. The target compound’s isobutyramide substituent may alter cellular uptake or target affinity .
- Thiadiazole-Triazinoquinazoline Hybrids (): Combined fragments showed antitumor activity, suggesting that the target’s thioether and amide linkages could similarly modulate enzyme inhibition (e.g., glutaminase) .
Antimicrobial and Antifungal Activity:
- Compounds: Thiadiazoles with halogenated benzylidenamino groups (e.g., 4-chlorobenzyl) exhibited fungicidal and insecticidal effects. The target’s ethoxyphenyl group may offer comparable bioactivity due to its aromaticity and moderate hydrophobicity .
Biological Activity
N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide is a complex organic compound known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 420.5 g/mol. Its structure features a thiadiazole ring, which is significant for its biological properties. The presence of the ethoxyphenyl group and the isobutyramide moiety further contributes to its activity profile.
Mechanisms of Biological Activity
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in various cancer cell lines by modulating key apoptotic markers such as Bcl-2 and caspases.
- The compound appears to inhibit cell proliferation by inducing cell cycle arrest at the G2/M phase, primarily through the down-regulation of cyclin-dependent kinases (CDKs) .
- Antimicrobial Activity :
- Urease Inhibition :
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), researchers found that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound effectively triggers programmed cell death pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
